Lithium nicotinate

Description

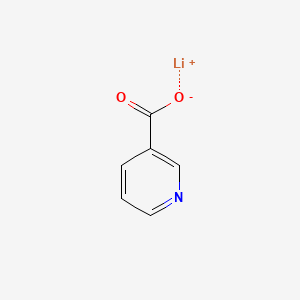

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

53890-72-5 |

|---|---|

Molecular Formula |

C6H4LiNO2 |

Molecular Weight |

129.1 g/mol |

IUPAC Name |

lithium;pyridine-3-carboxylate |

InChI |

InChI=1S/C6H5NO2.Li/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);/q;+1/p-1 |

InChI Key |

BGISFYHWLSYDCI-UHFFFAOYSA-M |

SMILES |

[Li+].C1=CC(=CN=C1)C(=O)[O-] |

Canonical SMILES |

[Li+].C1=CC(=CN=C1)C(=O)[O-] |

Other CAS No. |

53890-72-5 |

Related CAS |

59-67-6 (Parent) |

Synonyms |

3 Pyridinecarboxylic Acid 3-Pyridinecarboxylic Acid Aluminum Salt, Niacin Enduracin Hydrochloride, Niacin Induracin Lithium Nicotinate Niacin Niacin Aluminum Salt Niacin Ammonium Salt Niacin Calcium Salt Niacin Cobalt (2+) Salt Niacin Copper (2+) Salt Niacin Hydrochloride Niacin Iron (2+) Salt Niacin Lithium Salt Niacin Lithium Salt, Hemihydrate Niacin Magnesium Salt Niacin Manganese (2+) Salt Niacin Potassium Salt Niacin Sodium Salt Niacin Tartrate Niacin Tosylate Niacin Zinc Salt Nicamin Nico 400 Nico-400 Nico400 Nicobid Nicocap Nicolar Nicotinate Nicotinate, Lithium Nicotinic Acid Potassium Salt, Niacin Sodium Salt, Niacin Tartrate, Niacin Tosylate, Niacin Wampocap |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Characterization of Lithium Nicotinate

Synthetic Pathways for Lithium Nicotinate (B505614)

The production of lithium nicotinate can be achieved through various synthetic methodologies, ranging from traditional hydrothermal techniques to approaches guided by the principles of green chemistry. The synthesis often involves the use of nicotinic acid or its derivatives as precursors.

Hydrothermal Synthesis Approaches for this compound Production

Hydrothermal synthesis is a method utilized for the production of anhydrous this compound. researchgate.net This technique involves the reaction of nicotinic acid with lithium hydroxide (B78521) monohydrate in an aqueous solution under elevated temperature and pressure. researchgate.net This method is effective for producing crystalline solids directly from solution. Generally, hydrothermal synthesis of lithium-containing compounds occurs at relatively low temperatures, typically between 120°C and 280°C, with reaction times that can extend for many hours. mdpi.com A primary challenge in the hydrothermal synthesis of lithium compounds is the tendency of lithium ions to remain dispersed in the liquid phase, which can affect the yield of the solid ceramic product. mdpi.com

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. This involves strategies such as using environmentally benign solvents, milder reaction conditions, and improving atom economy. researchgate.netsynthiaonline.com Traditionally, the synthesis of the precursor nicotinic acid often required harsh conditions, such as high temperatures and pressures, and the use of strong oxidizing agents like nitric acid. researchgate.net

Modern approaches focus on more sustainable pathways. For instance, the selective oxidation of 3-methylpyridine (B133936) using hydrogen peroxide as a greener oxidant is a focal point of research. researchgate.net The use of biocatalysis, employing enzymes to facilitate chemical transformations, also represents a key green chemistry strategy. synthiaonline.com For lithium compounds, green synthesis routes have been explored, such as using biomolecules like flavonoids to reduce metal salts into nanoparticles, which avoids harsh reducing agents. scielo.org.bo These principles can be adapted to the synthesis of this compound by focusing on aqueous reaction media, efficient catalytic systems to lower energy input, and minimizing the formation of by-products.

Esterification and Reduction Processes Involving Nicotinic Acid Derivatives for Precursor Synthesis

The synthesis of precursors for this compound often involves the modification of nicotinic acid through esterification and reduction reactions. Methyl nicotinate, a common precursor, is synthesized by the esterification of nicotinic acid. ajol.info This reaction is typically carried out by refluxing nicotinic acid with an alcohol, such as methanol (B129727), in the presence of a strong acid catalyst like concentrated sulfuric acid. ajol.inforesearchgate.net The resulting ester can then be purified through extraction and chromatography. ajol.info

Another method for producing esters of nicotinic acid is transesterification. This process involves reacting an alkyl ester of nicotinic acid, like methyl nicotinate, with a different alcohol in the presence of a catalyst. google.com

Derivatives of nicotinic acid esters can undergo various chemical reactions, including reduction. The ester group can be reduced to an alcohol functional group, providing another pathway to create varied precursors for more complex molecular structures.

| Reactants | Catalyst | Process | Reaction Time | Source |

|---|---|---|---|---|

| Nicotinic acid, Absolute methanol | Concentrated H₂SO₄ | Reflux on steam bath | 13 hours | ajol.info |

| 2-Substituted nicotinic acids, Absolute C₂H₅OH | Concentrated H₂SO₄ | Reflux | 8 hours | researchgate.net |

Development and Characterization of this compound Ionic Cocrystals (ICCs)

Recent advancements in materials science have focused on the design of multi-component pharmaceutical materials, including ionic cocrystals (ICCs), to modify the physicochemical properties of active compounds.

Crystal Engineering Strategies for Novel Lithium Salts

Crystal engineering is a strategy employed to design and synthesize novel solid-state forms of lithium salts with optimized performance. nih.govunibo.it This approach involves forming multi-component crystalline materials, known as cocrystals, where at least two components are solid under ambient conditions. google.com Ionic cocrystals (ICCs) are a subclass formed from a salt and a neutral molecular or ionic compound. nih.gov In the case of this compound, crystal engineering aims to create ICCs that can modulate the compound's properties by introducing a co-former, such as an amino acid. unibo.itacs.org This re-engineering of the solid form is considered a low-risk approach to improving material characteristics. nih.gov The strategy relies on the formation of coordination bonds, which are stronger than the hydrogen bonds that typically define other types of cocrystals. acs.org

Formation of this compound-Amino Acid Cocrystals (e.g., this compound Proline, LNAPRO)

An example of a this compound ICC is this compound Proline (LNAPRO). nih.govacs.org This cocrystal is synthesized using this compound and the amino acid L-proline as a co-former. google.com The resulting ICC is a new speciation of lithium, where the lithium cation forms coordination bonds with both the nicotinate anion and the amino acid co-former. nih.govacs.org

The crystal structure of LNAPRO has been characterized in detail. It is a 1:1 ionic cocrystal that crystallizes in the P2₁2₁2 space group. nih.govacs.org In this structure, each lithium cation is coordinated by carboxylate moieties from both the nicotinate and proline molecules. acs.org Specifically, two carboxylate groups from nicotinate and two from proline bridge adjacent lithium cations, creating undulating square grid networks. nih.govacs.org The protonated nitrogen atoms of the proline molecules form hydrogen bonds with the carboxylate groups. acs.org This specific supramolecular assembly defines the unique structure and properties of the LNAPRO cocrystal.

| Parameter | Value | Source |

|---|---|---|

| Formula | 1:1 ICC of this compound and L-Proline | nih.gov |

| Space Group | P2₁2₁2 | nih.govacs.org |

| Unit Cell Contents | 4 lithium cations, 4 nicotinate anions, 4 L-proline molecules | nih.govacs.org |

| Asymmetric Unit | One formula unit | nih.govacs.org |

| Li-O Distances (Å) | 1.897(3), 1.920(3) | nih.govacs.org |

| N⁺–H···O⁻ Hydrogen Bond Distances (Å) | 2.779(2), 2.762(2) | acs.org |

| Network Structure | Undulating square grid networks | acs.org |

Comprehensive Structural Elucidation and Solid-State Analysis

The thorough characterization of this compound in its solid state is fundamental to understanding its physicochemical properties. This involves determining the precise three-dimensional arrangement of atoms in its crystal lattice and evaluating its thermal stability. Techniques such as single-crystal X-ray diffraction and thermogravimetric analysis are indispensable for this purpose.

X-ray Crystallographic Studies of this compound Forms

One such example is a cocrystal of this compound with L-proline (LNAPRO). nih.govacs.org Single-crystal X-ray diffraction analysis of this 1:1 ionic cocrystal (ICC) revealed that it crystallizes in the orthorhombic space group P2₁2₁2. nih.govacs.org The unit cell contains four lithium cations, four nicotinate anions, and four L-proline molecules. nih.govacs.org In this structure, the lithium cations are bridged by the carboxylate groups of both the nicotinate and the L-proline molecules. Specifically, two carboxylate moieties from nicotinate and two from proline coordinate to adjacent lithium cations, creating undulating square grid networks. nih.govacs.org The Li–O bond distances for these coordinations are 1.897(3) Å and 1.920(3) Å. nih.govacs.org The data collection for this structural determination was performed using a Bruker-AXS SMART-APEXII CCD diffractometer. nih.govacs.org

Another structurally characterized form involves a complex where this compound is crystallized with sarcosine (B1681465) and water. In this arrangement, the lithium cation is coordinated by one carboxylate group from nicotinate, two carboxylate groups from sarcosine molecules, and one water molecule. google.com This coordination pattern results in the formation of a one-dimensional chain structure. google.com

The crystallographic data for the this compound Proline (LNAPRO) cocrystal is summarized below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2 |

| a (Å) | 10.1555(3) |

| b (Å) | 10.4283(3) |

| c (Å) | 12.0792(4) |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

| Volume (ų) | 1278.5(4) |

| Z | 4 |

| Temperature (K) | 228(2) |

| Radiation type | Cu Kα |

| Wavelength (Å) | 1.54178 |

| R1 [I > 2σ(I)] | 0.0394 |

| wR2 | 0.0935 |

| Source(s): | nih.govacs.org |

Thermogravimetric Analysis for Material Characterization

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. kohan.com.twetamu.edu This method is crucial for determining the thermal stability and composition of materials, including coordination compounds like this compound. kohan.com.tw The analysis provides information on physical phenomena such as desorption and vaporization, as well as chemical phenomena like decomposition. kohan.com.twetamu.edu

In a typical TGA experiment, a sample is placed in a high-precision balance within a furnace. etamu.edu The sample is then heated according to a specified temperature program—often a linear ramp—and the mass is continuously recorded. etamu.edu The resulting data is plotted as a TGA curve, showing mass percentage versus temperature. The first derivative of this curve (the DTG curve) can also be plotted to pinpoint the temperatures at which the most significant mass loss occurs. researchgate.net

Molecular and Cellular Mechanisms of Action: Preclinical Investigations

Modulation of Key Enzymatic Activities by Lithium Nicotinate (B505614) and Related Lithium Species

The therapeutic effects of lithium are believed to stem from its ability to modulate the activity of several crucial intracellular enzymes. By influencing these enzymes, lithium can alter downstream signaling pathways involved in neuroprotection, neurotransmission, and cellular resilience.

Inhibition of Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Activity

One of the most significant and widely studied mechanisms of lithium action is the inhibition of Glycogen Synthase Kinase-3 Beta (GSK-3β). nih.govnih.gov GSK-3β is a serine/threonine protein kinase that plays a critical role in a vast number of cellular processes. medsci.org Lithium inhibits GSK-3β through both direct and indirect mechanisms.

Direct Inhibition: Lithium directly inhibits GSK-3β by competing with magnesium (Mg²⁺) ions, which are essential cofactors for the enzyme's activity. nih.govdrugbank.com The lithium ion (Li⁺) can displace a magnesium ion at the enzyme's active site, thereby reducing its catalytic function. nih.govdrugbank.com This inhibition is relatively selective, as lithium does not significantly affect many other protein kinases at therapeutic concentrations. nih.gov

Indirect Inhibition: Lithium also indirectly inhibits GSK-3β by increasing its inhibitory phosphorylation at the Serine 9 residue (Ser9). nih.govfrontiersin.org This is achieved through the activation of upstream kinases, such as Akt (also known as Protein Kinase B), which phosphorylates and deactivates GSK-3β. frontiersin.org For instance, lithium can antagonize D2 dopamine (B1211576) receptor signaling, which normally leads to GSK-3 activation; by blocking this pathway, lithium promotes the indirect inhibition of GSK-3. frontiersin.org This dual mechanism of inhibition makes GSK-3 a primary target of lithium's action. nih.govresearchgate.net

| Mechanism | Description | Key Findings from Preclinical Studies |

|---|---|---|

| Direct Inhibition | Lithium directly interferes with the enzyme's catalytic activity. | Acts as a competitive inhibitor for a low Km magnesium binding site in GSK-3β, with a Ki of approximately 1–2 mM. nih.gov This effect is independent of the anion species (e.g., carbonate, chloride, nicotinate). nih.gov |

| Indirect Inhibition | Lithium modulates signaling pathways that regulate GSK-3β activity. | Increases the inhibitory phosphorylation of GSK-3β at the Ser9 residue. medsci.orgfrontiersin.org This can occur via disruption of the Akt/β-arrestin 2/PP2A signaling complex, leading to increased Akt activity and subsequent GSK-3β phosphorylation. frontiersin.org |

Regulation of Inositol (B14025) Monophosphatase (IMPase) and Inositol Polyphosphate 1-Phosphatase (IPPase)

Lithium's effect on the inositol signaling pathway is another cornerstone of its proposed mechanism of action. wikipedia.org This pathway is crucial for cellular signal transduction. Lithium directly inhibits two key enzymes in this pathway: inositol monophosphatase (IMPase) and inositol polyphosphate 1-phosphatase (IPPase). nih.govplos.orgebi.ac.uk

Both IMPase and IPPase are magnesium-dependent enzymes responsible for the recycling of inositol, a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP₂). wikipedia.orgnih.gov Lithium acts as an uncompetitive inhibitor of both enzymes. nih.govplos.org This means that lithium binds to the enzyme-substrate complex, and as the substrate concentration increases, the degree of inhibition by lithium also increases. nih.gov This mode of inhibition is particularly effective in "overstimulated" cells where the inositol pathway is highly active. nih.gov By inhibiting IMPase and IPPase, lithium leads to a depletion of free inositol and an accumulation of inositol phosphates, thereby dampening the phosphoinositide signaling cascade. wikipedia.orgnih.gov

| Enzyme | Function | Mechanism of Lithium Inhibition |

|---|---|---|

| Inositol Monophosphatase (IMPase) | Dephosphorylates inositol monophosphate to generate free inositol. wikipedia.orgebi.ac.uk | Uncompetitive inhibition; Li⁺ binds to the enzyme-substrate complex, displacing a required Mg²⁺ ion. nih.govplos.org This reduces the recycling of inositol. nih.gov |

| Inositol Polyphosphate 1-Phosphatase (IPPase) | Hydrolyzes the 1-position phosphate (B84403) from inositol 1,4-bisphosphate and inositol 1,3,4-trisphosphate. ebi.ac.ukuniprot.org | Uncompetitive inhibition; Li⁺ also targets this Mg²⁺-dependent phosphatase, further contributing to the disruption of inositol metabolism. nih.govebi.ac.uk |

Competitive Interactions with Magnesium Ions at Enzyme Active Sites

The biochemical antagonism between lithium (Li⁺) and magnesium (Mg²⁺) ions is a fundamental aspect of lithium's molecular action. nih.govmagnesium-ges.de Although Li⁺ is a monovalent cation and Mg²⁺ is a divalent cation, they share a similar hydrated ionic radius, which allows Li⁺ to compete with Mg²⁺ at its binding sites on various enzymes. nih.gov

This competition is central to the inhibition of the Mg²⁺-dependent enzymes discussed previously, including GSK-3β, IMPase, and IPPase. nih.govnih.gov Beyond these, lithium's competition with magnesium may affect a wide range of cellular functions, as magnesium is a required cofactor for over 300 enzymes, including those involved in ATP utilization, G-protein signaling, and ion channel function. nih.govresearchgate.net It has been proposed that by displacing Mg²⁺, lithium effectively mimics a state of low intracellular magnesium, which can trigger protective cellular "fail-safe" mechanisms. nih.gov This competitive interaction explains the broad, yet specific, range of lithium's biological effects. nih.govmagnesium-ges.de

Neurobiological Pathway Interactions and Signaling Cascades

Beyond direct enzyme inhibition, lithium influences complex neurobiological pathways and signaling cascades that are vital for neuronal health, plasticity, and survival.

Induction of Brain-Derived Neurotrophic Factor (BDNF)-Mediated Signaling

Preclinical studies have consistently shown that lithium treatment leads to an increase in the expression and signaling of Brain-Derived Neurotrophic Factor (BDNF). nih.govnih.govacs.org BDNF is a crucial neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. psychiatryredefined.org

The induction of BDNF by lithium is considered a key component of its neuroprotective and neurotrophic effects. nih.govresearchgate.net This effect is mediated, at least in part, through the inhibition of GSK-3β. nih.gov When GSK-3β is inhibited, transcription factors such as CREB (cAMP response element-binding protein) become more active, leading to increased transcription of the BDNF gene. nih.govpsychiatryredefined.org Specifically, research in cultured cortical neurons has shown that lithium increases the levels of exon IV-containing BDNF mRNA. nih.gov This upregulation of BDNF is essential for mediating many of lithium's downstream effects on neuronal survival and plasticity. nih.gov

| Study Type | Model | Key Findings on Lithium's Effect on BDNF |

|---|---|---|

| In vivo | Rats | Chronic lithium treatment increases protein levels of BDNF in various brain regions. nih.gov |

| In vitro | Cultured Rat Cortical Neurons | Lithium treatment for 48 hours selectively increases the levels of exon IV-containing BDNF mRNA and the activity of BDNF promoter IV. nih.gov This effect is mimicked by the pharmacological inhibition of GSK-3. nih.gov |

| In vitro | Mouse Neuroblastoma (N2a) Cells | Lithium salts produce dose-dependent increases in BDNF production after 48 hours of treatment. acs.org |

| In vivo | Rats | Repeated lithium administration promotes synaptic recruitment of BDNF in the hippocampus. nih.gov |

Regulation of N-Methyl-D-Aspartate (NMDA) Receptor-Mediated Processes

Lithium has been shown to modulate glutamatergic neurotransmission, particularly by regulating the function of the N-Methyl-D-Aspartate (NMDA) receptor. nih.gov The NMDA receptor is a primary mediator of excitatory synaptic transmission and is critical for synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death.

Preclinical research demonstrates that chronic lithium treatment can robustly reduce glutamate-induced excitotoxicity by inhibiting NMDA receptor-mediated calcium (Ca²⁺) influx. nih.gov This neuroprotective effect requires long-term pretreatment to reach maximum efficacy. nih.gov The mechanism involves the attenuation of the phosphorylation of the GluN2B subunit of the NMDA receptor. nih.gov More recent studies in rats have shown that repeated lithium administration alters the synaptic availability of NMDA receptor subunits, specifically promoting the recruitment of GluN2A-containing receptors to the synapse in the hippocampus. frontiersin.orgnih.gov This change in subunit composition can alter the receptor's function and is indicative of a more plastic and resilient synapse. nih.govedgccjournal.org

Modulation of Glutamatergic and GABAergic Neurotransmission Systems

Preclinical research indicates that the lithium ion, the active component of lithium nicotinate, plays a significant role in modulating the principal excitatory and inhibitory neurotransmitter systems in the brain: the glutamatergic and γ-aminobutyric acid (GABAergic) systems. nih.govmdpi.comnih.gov A delicate balance between glutamatergic excitation and GABAergic inhibition is fundamental for normal neuronal function and network stability. mdpi.com

Lithium has been shown to suppress glutamate (B1630785) transmission while enhancing GABAergic neurotransmission at the neuronal level. mdpi.com Chronic administration of lithium can increase the turnover of GABA in the brain and elevate GABA levels in key regions such as the hypothalamus and amygdala. researchgate.net Electrophysiological studies have demonstrated that lithium can increase GABAergic synaptic activity. mdpi.comnih.gov For instance, in hypothalamic neurons, lithium has been observed to increase the frequency of GABAergic miniature inhibitory postsynaptic currents, suggesting a presynaptic mechanism of action. mdpi.comnih.gov

Conversely, lithium exerts an inhibitory effect on the glutamatergic system. A primary mechanism of this inhibition is the reduction of N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity. nih.govmdpi.com Long-term exposure to lithium has been found to protect cultured rat cerebellar, cerebral cortical, and hippocampal neurons from glutamate-induced cell death. nih.gov This neuroprotective effect is associated with the inhibition of NMDA receptor-mediated calcium influx. nih.govnih.gov Studies on cortical neurons have revealed that lithium treatment can reduce the phosphorylation of the NR2B subunit of the NMDA receptor at Tyr1472, an event correlated with decreased receptor activity and excitotoxicity, without altering the total protein levels of NMDA receptor subunits. nih.gov

A comparative study of different organic lithium salts demonstrated that lithium ascorbate (B8700270) had a more pronounced affinity for inhibiting glutamate receptors compared to this compound. mdpi.com

Activation of Autophagy Pathways

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis and survival. The lithium ion is a known modulator of autophagy. mdpi.comnih.gov Evidence suggests that lithium can induce autophagy, which contributes to its neuroprotective effects in various models of neurodegenerative diseases. nih.gov

The signaling pathways through which lithium activates autophagy are complex and can be dependent on the cellular context. One of the primary mechanisms involves the inhibition of inositol monophosphatase (IMPase), leading to a decrease in myo-inositol-1,4,5-trisphosphate (IP3) levels. This IP3-depletion pathway is considered an mTOR-independent mechanism of autophagy induction. nih.gov Additionally, lithium's inhibition of glycogen synthase kinase-3β (GSK3β) can also lead to the activation of autophagy. nih.gov

By enhancing autophagy, lithium facilitates the clearance of aggregate-prone proteins, such as mutated huntingtin and α-synuclein, which are implicated in the pathology of several neurodegenerative disorders. nih.gov A study focusing on nicotinate-curcumin, a compound related to this compound through the nicotinate moiety, found that it could ameliorate cognitive impairment in diabetic rats by rescuing autophagic flux in the hippocampus. dntb.gov.ua This suggests that the nicotinate component may also play a role in modulating autophagy.

Attenuation of Inflammatory Cytokine Production in Activated Microglial Cells (e.g., IL-6, Nitric Oxide)

Neuroinflammation, often mediated by the activation of microglial cells, is a key pathological feature in many neurological disorders. Activated microglia produce a range of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and nitric oxide (NO), which can contribute to neuronal damage. mdpi.commdpi.com Preclinical studies have demonstrated that lithium possesses anti-inflammatory properties by attenuating the production of these inflammatory mediators in activated microglia. mdpi.comnih.gov

In vitro studies using primary microglial cells have shown that pretreatment with lithium can inhibit lipopolysaccharide (LPS)-induced microglial activation and the subsequent production of pro-inflammatory cytokines. mdpi.com Specifically, lithium has been found to decrease the levels of IL-6 and NO in LPS-stimulated microglial cells. mdpi.com The underlying mechanism for this anti-inflammatory effect is linked to the inhibition of glycogen synthase kinase-3β (GSK3β). Inhibition of GSK3β by lithium can lead to a reduction in the activity of nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory genes. nih.gov Furthermore, lithium has been shown to downregulate the expression of toll-like receptor 4 (TLR4), a receptor involved in the inflammatory response to LPS. mdpi.com

The table below summarizes the effects of lithium on the production of key inflammatory cytokines in activated microglial cells, as observed in preclinical models.

| Inflammatory Mediator | Cell Type | Stimulant | Effect of Lithium | Reference |

| Interleukin-6 (IL-6) | Microglial Cells | LPS | Decrease | mdpi.com |

| Nitric Oxide (NO) | Microglial Cells | LPS | Decrease | mdpi.com |

| iNOS | Primary Glial Cells | LPS | Decrease | mdpi.com |

| TNF-α | Primary Glial Cells | LPS | Decrease | mdpi.com |

| IL-1β | Primary Glial Cells | LPS | Decrease | mdpi.com |

Cellular Survival and Neuroprotective Mechanisms in vitro and in Animal Models

Support of Neuronal Cell Survival under Stress Conditions (e.g., Glutamate Excitotoxicity)

The lithium ion has demonstrated robust neuroprotective effects in various preclinical models of neuronal stress, particularly against glutamate-induced excitotoxicity. nih.govfrontiersin.org This form of neuronal damage, caused by the overstimulation of glutamate receptors, is implicated in a range of neurological conditions. mednexus.org

Long-term treatment with lithium has been shown to dramatically protect cultured rat cerebellar, cerebral cortical, and hippocampal neurons from cell death induced by high concentrations of glutamate. nih.gov This protective effect is dose-dependent and requires a sustained period of treatment to become fully effective. nih.gov The primary mechanism underlying this neuroprotection is the inhibition of NMDA receptor-mediated calcium influx. nih.govnih.govfrontiersin.org By reducing the excessive entry of calcium into neurons, lithium prevents the activation of downstream apoptotic pathways. frontiersin.org

Further molecular studies have revealed that lithium's neuroprotective action against glutamate excitotoxicity involves the upregulation of anti-apoptotic proteins like Bcl-2 and the suppression of pro-apoptotic proteins such as p53 and Bax. frontiersin.org A study directly comparing different lithium salts found that lithium ascorbate increased the survival of cerebellar granular neurons under glutamate stress, and this effect was comparable to that of inorganic lithium salts. mdpi.com While this study highlighted lithium ascorbate, it underscores the general neuroprotective capacity of the lithium ion against glutamate excitotoxicity, which is the active component in this compound. mdpi.com

The table below presents findings from a study on the neuroprotective effects of NAD and its precursors against glutamate-induced excitotoxicity in cortical neurons, a process that lithium is known to modulate.

| Treatment | Condition | Cell Death (%) | Reference |

| Control | - | 17.15 | mdpi.com |

| Glutamate (50 µM) | - | 46.11 | mdpi.com |

| Nicotinic Acid (NA) + Glutamate | Pre-incubation | 30.34 | mdpi.com |

| Nicotinamide (B372718) (NAM) + Glutamate | Pre-incubation | 31.71 | mdpi.com |

| NAD + Glutamate | Pre-incubation | 20.92 | mdpi.com |

Promotion of Neuronal Progenitor Cell Differentiation and Neurogenesis

The lithium ion has been shown to promote the differentiation of neuronal progenitor cells (NPCs) and stimulate neurogenesis, the process of generating new neurons. nih.govscivisionpub.comoncotarget.com This property is of significant interest for its potential in neural repair and regeneration.

In vitro studies have demonstrated that lithium can increase the differentiation of NPCs into neurons. nih.govkcl.ac.uk For example, in cultures of hippocampal neural progenitor cells, lithium has been observed to selectively increase the number of cells that differentiate into a neuronal lineage, while decreasing the number that become glial cells. kcl.ac.uk This effect is often linked to the inhibition of GSK3β, which in turn activates the Wnt/β-catenin signaling pathway, a critical regulator of neurogenesis. oncotarget.com

Furthermore, the pro-neurogenic effect of lithium appears to be mediated, at least in part, by brain-derived neurotrophic factor (BDNF). nih.gov Studies have shown that lithium treatment can elevate the expression and production of BDNF in NPCs. nih.gov The addition of a BDNF-neutralizing antibody to the culture medium has been found to abolish the neurogenic effects of lithium, indicating the crucial role of the BDNF pathway in this process. nih.gov In vivo animal models have also supported these findings, showing that lithium can enhance neurogenesis in the hippocampus. scivisionpub.com

The table below summarizes the findings on the effect of lithium on the differentiation of human hippocampal progenitor cells in vitro.

| Treatment | Cell Type | Outcome | Reference |

| High-dose lithium | Human hippocampal progenitors | Increased generation of neuroblasts | kcl.ac.uk |

| High-dose lithium | Human hippocampal progenitors | Increased generation of neurons | kcl.ac.uk |

| High-dose lithium | Human hippocampal progenitors | Increased generation of glia | kcl.ac.uk |

Biochemical and Metabolic Pathway Investigations

Role in Nicotinate (B505614) and Nicotinamide (B372718) Metabolism Pathways

Nicotinate, also known as niacin or vitamin B3, is a vital precursor in the synthesis of essential coenzymes. nih.govnih.gov As a component of lithium nicotinate, the nicotinate anion directly participates in the "Nicotinate and nicotinamide metabolism" pathway. mdpi.comymdb.ca This pathway is central to the production of nicotinamide adenine (B156593) dinucleotide (NAD+).

The primary mechanism involves the conversion of nicotinate into nicotinic acid mononucleotide (NaMN) by the enzyme nicotinate phosphoribosyltransferase, which utilizes phosphoribosyl pyrophosphate (PRPP). nih.govymdb.ca Subsequently, NaMN is converted to nicotinic acid adenine dinucleotide (NaAD), which is then amidated to form NAD+. nih.gov This series of reactions is part of the salvage pathway for NAD+ synthesis, which recycles nicotinate and other precursors. nih.govresearchgate.net Therefore, this compound serves as a direct substrate for this metabolic route, providing the nicotinate necessary for NAD+ biosynthesis. Research in animal models using lithium has identified "nicotinate and nicotinamide metabolism" as a significantly altered pathway, particularly during the latent phase of epileptogenesis in a lithium-pilocarpine model. mdpi.com

Interplay with Nicotinamide Adenine Dinucleotide (NAD+) Metabolism

The role of this compound in nicotinate metabolism is intrinsically linked to its interplay with Nicotinamide Adenine Dinucleotide (NAD+) metabolism. NAD+ is a critical coenzyme in cellular redox reactions and is involved in numerous cellular functions, including energy metabolism, DNA repair, and cell signaling. medchemexpress.comlmdb.ca Nicotinate derived from this compound is a direct precursor for the synthesis of NAD+. nih.govreactome.org

The synthesis of NAD+ from nicotinate occurs through a series of enzymatic steps known as the Preiss-Handler pathway. nih.gov The body can synthesize NAD+ either from scratch (de novo) from amino acids like tryptophan or through salvage pathways that recycle components like nicotinate and nicotinamide. nih.govresearchgate.net The availability of nicotinate can thus directly influence the cellular pool of NAD+. The lithium component may also have an indirect influence. Lithium is known to interact with magnesium-dependent enzymes, and the synthesis of NAD+ involves enzymes that may be sensitive to the ionic environment of the cell. nih.gov Furthermore, the tryptophan-to-NAD+ pathway is another route for NAD+ production, and lithium has been shown to alter tryptophan metabolism in the brain. mdpi.comnih.gov

Alterations in Central Nervous System Metabolic Profiles (as observed in relevant animal models)

Studies utilizing animal models, particularly the lithium-pilocarpine model of temporal lobe epilepsy, have provided significant insights into the effects of lithium on central nervous system (CNS) metabolism. mdpi.com These models, while inducing a pathological state, allow for detailed metabolic profiling that reveals lithium's impact on various interconnected pathways. mdpi.commdpi.com

Lithium administration has been demonstrated to cause significant shifts in the metabolism of several amino acids within the CNS. In a lithium-pilocarpine rat model, pathway enrichment analysis highlighted alterations in amino acid metabolism, including "phenylalanine, tyrosine, and tryptophan biosynthesis" and "glycine, serine, and threonine metabolism". mdpi.com Other studies have corroborated lithium's effect on brain amino acids. Chronic administration of lithium was found to decrease whole brain concentrations of aspartate and glutamate (B1630785). capes.gov.br In rats exposed to stress, lithium treatment was associated with decreased brain levels of alanine, arginine, aspartic acid, glycine, phenylalanine, and tyrosine, while increasing serine. nih.gov

These findings suggest a broad impact of lithium on amino acid homeostasis, which has implications for protein synthesis, energy production, and neurotransmitter balance.

Table 1: Observed Changes in Amino Acid Metabolism with Lithium Administration in Animal Models

| Metabolic Pathway/Amino Acid | Observed Effect in Brain/CNS | Reference |

|---|---|---|

| Phenylalanine, Tyrosine, Tryptophan Metabolism | Pathway significantly altered. mdpi.com Levels of phenylalanine and tyrosine decreased. nih.gov | mdpi.comnih.gov |

| Glycine, Serine, Threonine Metabolism | Pathway significantly altered. mdpi.com Glycine levels decreased, serine levels increased. nih.gov | mdpi.comnih.gov |

| Cysteine and Methionine Metabolism | Pathway significantly altered. mdpi.com | mdpi.com |

| Glutamate and Aspartate | Levels decreased with chronic administration. capes.gov.br | capes.gov.br |

| Alanine | Levels decreased. nih.govcapes.gov.br | nih.govcapes.gov.br |

Energy metabolism pathways are also significantly affected by lithium. The citrate (B86180) cycle, or Tricarboxylic Acid (TCA) cycle, is a fundamental process for cellular energy production. researchgate.net In the lithium-pilocarpine model, the citrate cycle was identified as one of the most significantly altered pathways. mdpi.com Specifically, levels of citric acid were found to be reduced in the acute phase. mdpi.com This suggests that lithium can modulate the central hub of cellular energy production. Lithium salts of Krebs cycle substrates themselves, such as citrate and succinate, have been investigated for their properties, highlighting the direct link between lithium and these energy pathways. nih.govresearchgate.net Additionally, propanoate metabolism was also identified as an enriched pathway affected by lithium administration in animal models. mdpi.com

Table 2: Effects of Lithium on Energy Metabolism Pathways in Animal Models

| Metabolic Pathway | Observation | Reference |

|---|---|---|

| Citrate Cycle (TCA Cycle) | Identified as a significantly altered pathway; reduced citric acid levels. mdpi.com | mdpi.com |

| Propanoate Metabolism | Identified as a significantly altered pathway. mdpi.com | mdpi.com |

Lithium has been shown to influence lipid metabolism within the CNS. Glycerophospholipids are essential components of cell membranes and are involved in various signaling processes. researchgate.net In a rat model of epileptogenesis induced by lithium-pilocarpine, "glycerophospholipid metabolism" was identified as a significantly enriched metabolic pathway, indicating a notable alteration in this area. mdpi.com This is consistent with other research suggesting that chronic lithium administration can decrease the activity of phospholipase A2, an enzyme that breaks down glycerophospholipids to release fatty acids like arachidonic acid. researchgate.net

Lithium's modulation of amino acid and lipid metabolism directly impacts the homeostasis of neurotransmitter precursors. Several amino acids that were found to be altered, such as tryptophan and tyrosine, are direct precursors to key neurotransmitters. mdpi.comnih.gov Tryptophan is the precursor for serotonin (B10506), while tyrosine is the precursor for the catecholamines dopamine (B1211576) and norepinephrine. researchgate.net By altering the availability of these foundational molecules, lithium can influence the synthesis and balance of crucial neurotransmitter systems.

Furthermore, lithium has a well-documented effect on the glutamate system, the primary excitatory neurotransmitter in the brain. wisc.edupsychopharmacologyinstitute.com Studies show that chronic lithium administration can increase glutamate reuptake, which would lower its concentration in the synapse and contribute to its mood-stabilizing effects. wisc.educonsensus.app This is supported by findings that chronic lithium treatment decreases brain concentrations of glutamate and its precursor, glutamine. capes.gov.brnih.gov

Changes in Lipid Metabolism (e.g., Glycerophospholipid Metabolism)

Analysis of Broader Metabolic Pathway Crosstalk and Enzyme Activation Networks

The biochemical influence of this compound is multifaceted, stemming from the distinct and interactive roles of its constituent components: the lithium ion and the nicotinate anion. This duality allows the compound to engage in extensive crosstalk between major metabolic and signaling pathways. The lithium cation is known to act as a non-selective inhibitor of several key enzymes, while nicotinate serves as a vital precursor for essential metabolic coenzymes. frontiersin.orgnih.govnih.gov This interaction results in a broad modulation of cellular function, impacting everything from signal transduction to energy metabolism.

The lithium ion's mechanism of action is largely attributed to its ability to compete with magnesium (Mg²⁺), a critical cofactor for a multitude of enzymes. frontiersin.orgnih.gov By displacing magnesium, lithium can inhibit these enzymes, leading to a cascade of downstream effects. nih.govnih.gov Two of the most extensively studied targets are glycogen (B147801) synthase kinase-3β (GSK-3β) and inositol (B14025) monophosphatase (IMPase). drugbank.comdrugbank.comnih.gov

Inhibition of GSK-3β, a serine/threonine kinase, disrupts its role in numerous cellular processes, including the Wnt signaling pathway, which is crucial for development and cell fate determination. drugbank.commdpi.com The inhibition of IMPase is central to the "inositol depletion hypothesis". nih.govdrugbank.comnih.gov By blocking IMPase, lithium reduces the recycling of myo-inositol, a key component of the phosphatidylinositol (PI) signaling pathway. nih.govnih.gov This pathway is integral for the function of many neurotransmitter receptors and signal transduction cascades. nih.gov

The nicotinate component, a form of vitamin B3, is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+). nih.govnih.gov NAD+ and its phosphorylated form, NADP+, are indispensable coenzymes for hundreds of redox reactions central to energy metabolism. nih.gov The "Nicotinate and nicotinamide metabolism" pathway is considered a hub activator, significantly influencing other metabolic pathways. qut.edu.auembopress.orguni-halle.de For instance, the synthesis of NAD+ from nicotinate and phosphoribosyl pyrophosphate (PRPP) is a critical step that can influence the availability of tryptophan and the activity of enzymes like sirtuins, which are themselves dependent on NAD+. nih.gov

The crosstalk between the lithium- and nicotinate-driven effects is therefore extensive. While lithium modulates signaling networks like GSK-3β and PI, nicotinate fuels the central NAD+ metabolic hub. nih.govdrugbank.comnih.gov Research using a rat model of lithium-pilocarpine-induced temporal lobe epilepsy identified "nicotinate and nicotinamide metabolism" as one of the significantly enriched pathways during the acute phase of epileptogenesis. mdpi.com

Research Findings on Enzyme Inhibition

Direct research into the enzymatic effects of different lithium salts provides insight into how the anionic component might modulate the cation's activity. A comparative chemoreactomic analysis of lithium ascorbate (B8700270), this compound, lithium oxybutyrate, and lithium carbonate assessed their inhibitory potential on GSK-3β, a primary target of lithium. The study found that this compound exhibited a modest inhibitory effect on GSK-3β compared to other organic salts like lithium ascorbate. mdpi.com

Interactive Data Table: Comparative Inhibition of GSK-3β by Lithium Salts

The following table summarizes the findings from a chemoreactomic analysis on the inhibition of the GSK-3β enzyme by various lithium salts. mdpi.com

| Lithium Salt | GSK-3β Inhibition (%) | IC50 (nM) |

| Lithium Ascorbate | 47% | 79 |

| This compound | 3.3% | 8240 |

| Lithium Oxybutyrate | 6% | 1658 |

| Lithium Carbonate | Data not specified | Data not specified |

IC50 represents the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value corresponds to a higher inhibitory potency. mdpi.com

Analytical Chemistry Methodologies in Lithium Nicotinate Research

Spectroscopic Characterization Techniques for Compound Analysis

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides a powerful suite of tools for the analysis of lithium nicotinate (B505614). Different spectroscopic techniques offer unique insights into the molecular structure and composition of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the characterization of lithium nicotinate. researchgate.net This method identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. In the context of this compound, FT-IR is instrumental in confirming the formation of the salt by observing shifts in the characteristic vibrational frequencies of the carboxylic acid group of nicotinic acid upon its coordination with the lithium ion. researchgate.net

Key applications of FT-IR in this compound research include:

Structural Confirmation: Verifying the presence of key functional groups and the ionic bond between the nicotinate anion and the lithium cation.

Purity Assessment: Detecting the presence of unreacted nicotinic acid or other impurities. sepscience.com

Degradation Studies: Monitoring changes in the chemical structure of this compound over time or under various stress conditions. thermofisher.com

Table 1: Selected FT-IR Vibrational Frequencies for Nicotinic Acid and its Salts

| Functional Group | Nicotinic Acid (cm⁻¹) | This compound (cm⁻¹) |

| C=O (Carboxylic Acid/Carboxylate) | ~1700 | ~1600 |

| O-H (Carboxylic Acid) | Broad, ~3000 | Absent |

Note: Specific wavenumbers can vary based on the sample preparation and instrument.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. batterydesign.net While this compound itself is a salt and not directly volatile for GC analysis, GC-MS can be employed to analyze volatile derivatives or to assess the purity of the starting materials, such as nicotinic acid. google.com

In a research setting, GC-MS can be used to:

Identify and Quantify Impurities: Detect and quantify any volatile organic impurities that may be present in a this compound sample. batterydesign.net

Analyze Related Compounds: In studies involving the metabolic fate of this compound, GC-MS can be used to identify and quantify related metabolites after appropriate sample derivatization. mdpi.com

The mass spectrometer provides a mass spectrum, which is a "molecular fingerprint" of a compound, allowing for its definitive identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling in biological samples

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed molecular structure of compounds in solution. nih.gov For this compound, ¹H and ¹³C NMR spectroscopy can provide precise information about the arrangement of hydrogen and carbon atoms within the nicotinate moiety. Furthermore, ⁷Li NMR can be used to study the local environment of the lithium ion.

A significant application of NMR in this field is for metabolic profiling. mdpi.comresearchgate.net In biological samples, NMR can be used to track the metabolism of the nicotinate portion of the compound, providing insights into its biochemical pathways. mdpi.com This non-destructive technique allows for the identification and quantification of a wide range of metabolites simultaneously. bruker.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

Powder X-ray Diffraction (PXRD) is another valuable XRD technique used to:

Confirm Phase Purity: Compare the experimental PXRD pattern of a bulk sample to the calculated pattern from the single-crystal structure to ensure the sample is a single crystalline phase. acs.org

Identify Different Crystalline Forms: Distinguish between different polymorphs or solvates of this compound, which may have different physical properties.

In a study of a cocrystal of this compound with proline, single-crystal XRD analysis revealed that the 1:1 ionic cocrystal (ICC) crystallized in the P2₁2₁2 space group, with four lithium cations, four nicotinate anions, and four L-proline molecules in the unit cell. nih.govacs.org

Table 2: Crystallographic Data for this compound Proline Cocrystal

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2 |

| Unit Cell Contents | 4 x (Lithium Cation, Nicotinate Anion, L-proline) |

Source: Improving Lithium Therapeutics by Crystal Engineering of Novel Ionic Cocrystals nih.govacs.org

Advanced Analytical Methods for Lithium Species Quantification in Research Contexts

Accurate quantification of lithium is critical in many research applications. While traditional methods exist, advanced techniques offer higher sensitivity and specificity. researchgate.net

In the broader context of lithium analysis, techniques such as:

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): These are highly sensitive techniques for elemental analysis and are considered the gold standard for quantifying lithium concentrations in various samples, including biological fluids and tissues. sepscience.com They can detect lithium at very low levels, which is essential for pharmacokinetic and metabolic studies.

Laser Ablation Laser Ionization Time-of-Flight Mass Spectrometry (LALI-TOF-MS): This is an emerging technique for the direct measurement of lithium in solid samples, offering spatial and depth profiling capabilities. volta.foundation

These advanced methods are crucial for understanding the distribution and concentration of lithium derived from this compound in research models.

Research on Derivatives and Comparative Compounds of Lithium Nicotinate

Investigation of Lithium Nicotinate (B505614) Ionic Cocrystals (e.g., with L-Proline) and their Bioactivity in vitro

Recent advancements in crystal engineering have led to the synthesis and characterization of novel ionic cocrystals (ICCs) of lithium nicotinate, particularly with the amino acid L-proline, to create a new compound designated as LNAPRO. nih.govacs.org This line of research is driven by the goal of modulating the therapeutic bioactivity and pharmacokinetics of lithium by altering its chemical speciation through the formation of cocrystals. nih.govacs.org

In the structure of LNAPRO, two carboxylate moieties from the nicotinate and two from the proline molecules bridge adjacent lithium cations. nih.govacs.org This arrangement results in the formation of undulating square grid networks. nih.govacs.org The protonated nitrogen atoms of proline form hydrogen bonds with the carboxylate moieties. nih.govacs.org

A key finding from these studies is that the new speciation of lithium in the form of LNAPRO did not negatively impact the established in vitro bioactivities of lithium. nih.govacs.org For instance, lithium is known to exert neuroprotective effects, partly by increasing brain-derived neurotrophic factor (BDNF). nih.govacs.orggoogle.com The formation of the ionic cocrystal with L-proline did not diminish this fundamental activity. nih.govacs.org This is a significant observation as it suggests that the crystal engineering approach can be used to modify physical properties without compromising the inherent biological functions of the lithium ion. nih.govacs.org

The research into these ionic cocrystals represents a novel approach to re-engineering existing lithium solid forms to optimize their performance. nih.govacs.org While the primary focus has been on the synthesis and structural characterization, the initial biological assessments are encouraging, paving the way for further investigation into the in vivo performance of these new chemical entities. nih.govacs.orgamazonaws.com

Comparative Pharmacological and Biochemical Studies with Other Organic Lithium Salts (e.g., Lithium Ascorbate (B8700270), Lithium Oxybutyrate, Lithium Salicylate)

Comparative studies of this compound with other organic lithium salts, such as lithium ascorbate, lithium oxybutyrate, and lithium salicylate, have provided valuable insights into their respective pharmacological and biochemical profiles. These studies often utilize chemoreactomic modeling and experimental analysis to assess various parameters. pharmacoinformatics.rumdpi.commdpi-res.com

One significant area of comparison is the effect of these salts on the human microbiota. In a comparative analysis, lithium ascorbate was found to support the growth of commensal bacteria to a greater extent than this compound, lithium oxybutyrate, and other organic salts. nogr.orgpreprints.org Conversely, when tested against pathogenic bacteria, lithium ascorbate exhibited lower minimum inhibitory concentrations (MIC) than this compound, suggesting a more potent antibacterial effect against pathogenic strains. nogr.orgpreprints.org

Another critical aspect of comparison is the inhibition of the GSK-3β enzyme, a key target for lithium's therapeutic effects. In one study, lithium ascorbate demonstrated significantly higher inhibition of GSK-3β (47%) compared to this compound (3.3%) and lithium oxybutyrate (6%). pharmacoinformatics.rumdpi.com The inhibition constant (IC50) for GSK-3β was notably lower for lithium ascorbate (79 nM) than for the other salts studied (1658–8240 nM), indicating a higher inhibitory potency. pharmacoinformatics.rumdpi.com

Chemoreactomic screening has also been employed to compare the predicted bioavailability and other pharmacodynamic effects of these salts. pharmacoinformatics.rumdpi.commdpi-res.com In a screening of numerous water-soluble organic lithium salts, this compound was identified along with lithium ascorbate and lithium oxybutyrate as having a predicted maximum bioavailability of over 20%. pharmacoinformatics.rumdpi.commdpi-res.com Further computational analysis suggested that lithium ascorbate might have more prominent effects on the reuptake of serotonin (B10506) and dopamine (B1211576) and a greater affinity for inhibiting glutamate (B1630785) and α-adrenergic receptors compared to this compound and lithium oxybutyrate. mdpi.commdpi-res.com

The following table summarizes some of the comparative data:

| Compound | Support of Commensal Bacteria (AUC) | Inhibition of Pathogenic Bacteria (MIC, µg/ml) | GSK-3β Inhibition | Predicted Bioavailability |

| This compound | 0.45 ± 0.22 | 10.98 ± 9.37 | 3.3% | >20% |

| Lithium Ascorbate | 0.57 ± 0.15 | 4.50 ± 3.69 | 47% | >20% |

| Lithium Oxybutyrate | 0.22 ± 0.17 | 7.45 ± 4.73 | 6% | >20% |

Data sourced from multiple comparative studies. pharmacoinformatics.rumdpi.commdpi-res.comnogr.orgpreprints.org

These comparative studies are crucial in identifying the most promising organic lithium salts for further development, with each salt exhibiting a unique profile of activity. pharmacoinformatics.rumdpi.com

Exploration of Nicotinate Ester Derivatives in Organic Synthesis Applications

Nicotinate esters, which are derivatives of nicotinic acid (the parent acid of this compound), are valuable compounds in the field of organic synthesis. chemicalbook.comsolubilityofthings.com They serve as precursors and building blocks for a wide range of pharmaceuticals, agrochemicals, and other functional materials. solubilityofthings.comresearchgate.net

The synthesis of nicotinate esters is typically achieved through the esterification of nicotinic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. chemicalbook.comajol.info For example, methyl nicotinate is synthesized by reacting nicotinic acid with methanol (B129727) under reflux with a catalytic amount of sulfuric acid. chemicalbook.comajol.info This reaction can be slow, but the use of a catalyst significantly accelerates the process. ajol.info Another method for preparing nicotinate esters is through a transesterification reaction, where an alkyl ester of nicotinic acid is reacted with a different alcohol in the presence of an alkaline catalyst. google.com

Nicotinate esters are versatile intermediates in various chemical reactions. Their reactivity allows them to undergo transformations such as alkylations and oxidations. solubilityofthings.com A particularly important application is their use in Suzuki coupling reactions to form C2-C5 heteroarylnicotinates. tandfonline.com For this purpose, ethyl nicotinate-5-boronic acid pinacol (B44631) ester has been synthesized and utilized as a key reagent. tandfonline.com

Furthermore, nicotinate ester derivatives have been synthesized and evaluated for various biological activities. For instance, novel N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid esters have been prepared and shown to exhibit vasodilatory properties. researchgate.net The synthesis of these derivatives often involves the reaction of a 2-halonicotinate with an amino acid ester. researchgate.net The development of new synthetic methodologies, such as using Cyrene as a green solvent for nucleophilic aromatic substitutions of nicotinic esters, is an active area of research aimed at making these processes more efficient and environmentally friendly. researchgate.net

The following table lists some of the key applications and synthesis methods for nicotinate ester derivatives:

| Derivative/Application | Synthesis Method | Significance |

| Methyl Nicotinate | Esterification of nicotinic acid with methanol. chemicalbook.comajol.info | Precursor for other derivatives, used in medicinal products. chemicalbook.com |

| Ethyl Nicotinate-5-boronic Acid Pinacol Ester | Palladium-catalyzed coupling of ethyl 5-bromonicotinate with bis(pinacolato)diboron. tandfonline.com | Key intermediate for Suzuki coupling reactions to synthesize C2-C5 heteroarylnicotinates. tandfonline.com |

| N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid esters | Reaction of 2-bromonicotinates with amino acid esters. researchgate.net | Investigated for vasodilatory activity. researchgate.net |

| Menthyl Nicotinate | Transesterification of methyl nicotinate with menthol. google.com | Used in various commercial products. |

The continuous exploration of new synthetic routes and applications for nicotinate ester derivatives underscores their importance in medicinal chemistry and materials science. solubilityofthings.comresearchgate.netresearchgate.net

Q & A

Basic: What are the optimal methods for synthesizing anhydrous lithium nicotinate, and how can purity be validated?

Methodological Answer:

Anhydrous this compound is synthesized via hydrothermal methods using nicotinic acid and lithium hydroxide monohydrate (LiOH·H₂O) as reactants. The process involves dissolving equimolar amounts of reactants in deionized water, heating the mixture under controlled conditions (e.g., 120°C for 12–24 hours), and crystallizing the product . To validate purity, researchers should employ:

- X-ray diffraction (XRD) to confirm crystallinity and phase identity.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to verify structural integrity.

- Fourier-transform infrared spectroscopy (FTIR) to assess functional groups (e.g., carboxylate-Li⁺ coordination) .

- Elemental analysis (C, H, N, Li) to ensure stoichiometric consistency.

Basic: What analytical techniques are recommended for characterizing this compound’s structural and chemical properties?

Methodological Answer:

Key techniques include:

- Thermogravimetric analysis (TGA) to evaluate thermal stability and dehydration steps.

- High-performance liquid chromatography (HPLC) to detect organic impurities.

- Mass spectrometry (MS) for molecular weight confirmation.

- Ion chromatography to quantify residual Li⁺ or counterions.

For reproducibility, document experimental parameters (e.g., solvent ratios, heating rates) in alignment with NIH preclinical reporting guidelines .

Advanced: How does this compound’s inhibition of GSK-3β compare to other lithium salts, and what methodologies assess this?

Methodological Answer:

this compound exhibits weaker GSK-3β inhibition compared to lithium ascorbate. In enzymatic assays:

- Lithium ascorbate : IC₅₀ = 79 nM (47% inhibition).

- This compound : IC₅₀ = 1658–8240 nM (3.3% inhibition) .

Protocols:

Kinetic assays : Use recombinant GSK-3β with ATP analogs (e.g., [γ-³²P]ATP) and substrate peptides.

Western blotting : Measure β-catenin phosphorylation as a downstream biomarker.

Comparative studies : Normalize Li⁺ concentrations across salts to isolate anion-specific effects.

Advanced: What metabolic pathways involve this compound, and how can metabolomics approaches identify its intermediates?

Methodological Answer:

this compound participates in nicotinate and nicotinamide metabolism , contributing to NAD+/NADP+ biosynthesis . To study its metabolic fate:

Metabolomics workflow :

- Sample preparation : Extract aqueous humor or cell lysates.

- LC-MS/MS : Quantify nicotinate, NAD+, and intermediates.

- Pathway analysis : Use tools like MetaboAnalyst 5.0 to map metabolites to KEGG pathways .

Isotopic tracing : Label this compound with ¹³C to track incorporation into NAD+ pools.

Advanced: How can researchers address contradictions in this compound’s pharmacokinetic data across studies?

Methodological Answer:

Discrepancies often arise from:

- Dosing variability : Standardize administration routes (oral vs. intravenous) and Li⁺ bioavailability adjustments.

- Analytical sensitivity : Validate assays (e.g., ICP-MS for Li⁺, LC-MS for nicotinate) across labs.

- Model systems : Compare results in in vitro (e.g., ARPE-19 cells) vs. in vivo (rodent) models .

Guidelines : Follow NIH preclinical checklists for transparency in experimental conditions (e.g., pH, temperature) .

Advanced: What structural features of this compound influence its transport mechanisms in biological systems?

Methodological Answer:

The monocarboxylate structure of nicotinate enables transport via SLC5A8, a sodium-coupled transporter . Key methodologies:

Electrophysiological assays : Measure OTC-induced currents in Xenopus oocytes expressing SLC5A2.

Competitive inhibition studies : Use pyroglutamate or nicotinate analogs to block transport.

Structural analysis : Compare molecular docking simulations (e.g., AutoDock Vina) with experimental IC₅₀ values.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.